2,8-Dimethyltridecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

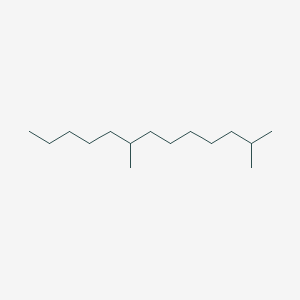

2,8-Dimethyltridecane is an organic compound with the molecular formula C15H32. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the eighth carbon of a tridecane chain. Alkanes like this compound are known for their stability and are commonly found in various natural and synthetic sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dimethyltridecane can be synthesized through several methods. One common approach involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. Another method includes the reduction of corresponding ketones or alcohols using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions followed by selective hydrogenation. This process involves high temperatures and pressures, along with the use of catalysts like zeolites to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyltridecane primarily undergoes reactions typical of alkanes, such as:

Oxidation: When exposed to strong oxidizing agents, it can form alcohols, ketones, or carboxylic acids.

Reduction: Although already a saturated hydrocarbon, it can be further reduced under specific conditions to remove any impurities.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Chlorine or bromine gas under UV light or heat.

Major Products Formed:

Oxidation: Formation of 2,8-dimethyltridecanol, 2,8-dimethyltridecanone, or 2,8-dimethyltridecanoic acid.

Reduction: Pure this compound.

Substitution: 2,8-dichlorotridecane or 2,8-dibromotridecane.

Scientific Research Applications

2,8-Dimethyltridecane has several applications in scientific research:

Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Investigated for its role in pheromone communication in certain insect species.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a solvent or intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,8-Dimethyltridecane is primarily related to its physical properties rather than specific biochemical interactions. As a non-polar molecule, it can interact with other hydrophobic substances, facilitating processes such as solubilization and transport of hydrophobic drugs. Its stability and inertness make it a suitable candidate for various industrial applications where reactivity needs to be minimized.

Comparison with Similar Compounds

- 2,2-Dimethyltridecane

- 2,5-Dimethyltridecane

- 4,8-Dimethyltridecane

Comparison: While all these compounds share the same molecular formula (C15H32), their structural differences lead to variations in their physical and chemical properties. For instance, the position of the methyl groups can affect the boiling and melting points, as well as the reactivity of the compound. 2,8-Dimethyltridecane is unique due to the specific placement of its methyl groups, which can influence its behavior in chemical reactions and applications.

Properties

CAS No. |

138655-04-6 |

|---|---|

Molecular Formula |

C15H32 |

Molecular Weight |

212.41 g/mol |

IUPAC Name |

2,8-dimethyltridecane |

InChI |

InChI=1S/C15H32/c1-5-6-8-12-15(4)13-10-7-9-11-14(2)3/h14-15H,5-13H2,1-4H3 |

InChI Key |

DUBRHMOMGLFGBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.